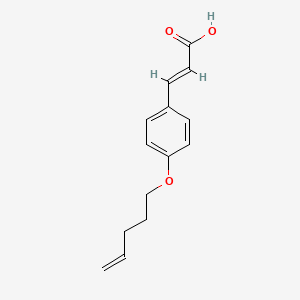
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tert-butyl Group: This step may involve the alkylation of the pyrimidine ring using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tert-butyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions could occur at the acetamide group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
In medicine, pyrimidine derivatives are explored for their antiviral, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic potentials.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of dyes and pigments.
作用机制
The mechanism of action for n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine: A simpler pyrimidine derivative without the tert-butyl and acetamide groups.
N-(tert-Butyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: A closely related compound with slight structural variations.
Uniqueness
The presence of the tert-butyl group and the acetamide moiety in n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide may confer unique chemical properties, such as increased steric hindrance and specific electronic effects, which could influence its reactivity and biological activity.
属性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
N-tert-butyl-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)12-8(15)7-14-6-5-9(16)13(4)10(14)17/h5-6H,7H2,1-4H3,(H,12,15) |
InChI 键 |
VQZRIULXWBMQTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)CN1C=CC(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)






![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)

![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)


